Cas no 2228143-54-0 (2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine)

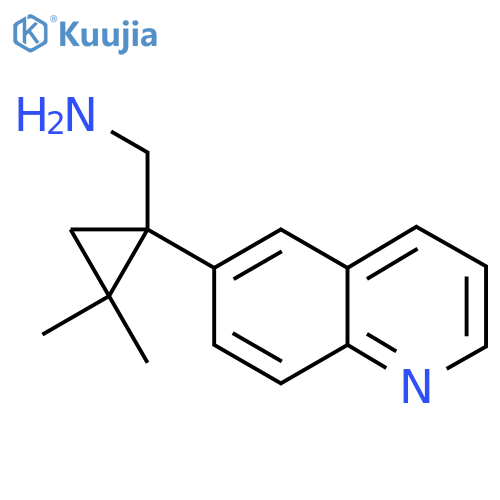

2228143-54-0 structure

商品名:2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine

2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine

- EN300-1750195

- [2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine

- 2228143-54-0

-

- インチ: 1S/C15H18N2/c1-14(2)9-15(14,10-16)12-5-6-13-11(8-12)4-3-7-17-13/h3-8H,9-10,16H2,1-2H3

- InChIKey: OKOQHKOJFSXAGD-UHFFFAOYSA-N

- ほほえんだ: NCC1(C2C=CC3C(=CC=CN=3)C=2)CC1(C)C

計算された属性

- せいみつぶんしりょう: 226.146998583g/mol

- どういたいしつりょう: 226.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1750195-0.25g |

[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |

2228143-54-0 | 0.25g |

$1235.0 | 2023-09-20 | ||

| Enamine | EN300-1750195-5.0g |

[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |

2228143-54-0 | 5g |

$3894.0 | 2023-05-23 | ||

| Enamine | EN300-1750195-1g |

[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |

2228143-54-0 | 1g |

$1343.0 | 2023-09-20 | ||

| Enamine | EN300-1750195-2.5g |

[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |

2228143-54-0 | 2.5g |

$2631.0 | 2023-09-20 | ||

| Enamine | EN300-1750195-0.5g |

[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |

2228143-54-0 | 0.5g |

$1289.0 | 2023-09-20 | ||

| Enamine | EN300-1750195-1.0g |

[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |

2228143-54-0 | 1g |

$1343.0 | 2023-05-23 | ||

| Enamine | EN300-1750195-5g |

[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |

2228143-54-0 | 5g |

$3894.0 | 2023-09-20 | ||

| Enamine | EN300-1750195-10g |

[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |

2228143-54-0 | 10g |

$5774.0 | 2023-09-20 | ||

| Enamine | EN300-1750195-0.05g |

[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |

2228143-54-0 | 0.05g |

$1129.0 | 2023-09-20 | ||

| Enamine | EN300-1750195-10.0g |

[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |

2228143-54-0 | 10g |

$5774.0 | 2023-05-23 |

2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

2228143-54-0 (2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬